N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide
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Overview
Description
N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is a chemical compound with the molecular formula C18H18FNO2 and a molecular weight of 299.345 g/mol. This compound is characterized by the presence of a cyclopropyl group, a fluorophenoxy group, and a phenyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The This compound interacts with its target, the androgen receptor, by binding to it . .
Biochemical Pathways
The biochemical pathways affected by This compound Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been shown to have a low clearance, a moderate volume of distribution, and a terminal half-life ranging from 36 to 52 hours . The oral bioavailability of similar compounds has been found to range from 55% to 60% .
Result of Action
The molecular and cellular effects of This compound It is known that the compound has a high binding affinity for the androgen receptor , which suggests that it may have significant effects on cellular processes regulated by this receptor.
Preparation Methods
The synthesis of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide involves several steps. One common method includes the reaction of 4-fluorophenol with 3-bromophenylpropanoic acid to form 3-(4-fluorophenoxy)phenylpropanoic acid. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Scientific Research Applications
N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide can be compared with similar compounds such as:
S-23: A selective androgen receptor modulator with a similar structural framework but different substituents, leading to distinct biological activities.
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share the phenoxy group but differ in their core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-3-[3-(4-fluorophenoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-14-5-9-16(10-6-14)22-17-3-1-2-13(12-17)4-11-18(21)20-15-7-8-15/h1-3,5-6,9-10,12,15H,4,7-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRZHRGYJQTLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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